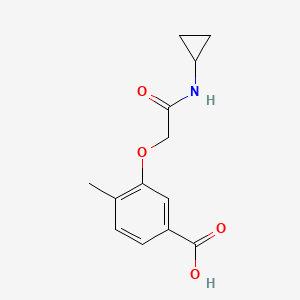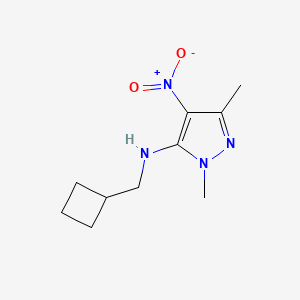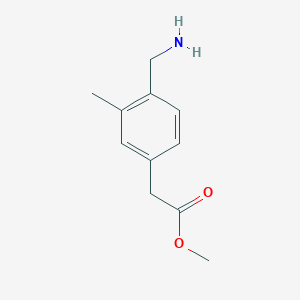
n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide: is a chemical compound known for its significant role in various biochemical assays, particularly in the MTT assay. This assay is widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide typically involves the reaction of 4,5-dimethylthiazol-2-ylamine with 3-hydroxypicolinic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .
化学反应分析
Types of Reactions: n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and assays.
Biology: Widely used in cell viability assays, particularly the MTT assay, to measure cell proliferation and cytotoxicity
Medicine: Employed in drug screening and development to assess the cytotoxic effects of potential therapeutic agents
Industry: Used in the development of colorimetric indicators for detecting bacterial contamination.
作用机制
The mechanism of action of n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide in the MTT assay involves its reduction by mitochondrial dehydrogenases in metabolically active cells. This reduction converts the compound into an insoluble purple formazan product, which can be quantified by measuring absorbance. The intensity of the color produced is directly proportional to the number of viable cells .
相似化合物的比较
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): A closely related compound used in similar assays
XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Another tetrazolium salt used in cell viability assays
WST-1 (4-[3-(4-Iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate): Used for similar purposes but with different solubility properties
Uniqueness: n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide is unique due to its specific application in the MTT assay, providing a reliable and sensitive method for assessing cell viability and proliferation. Its ability to produce a distinct color change upon reduction makes it particularly useful in high-throughput screening assays .
属性
分子式 |
C11H11N3O2S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC 名称 |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C11H11N3O2S/c1-6-7(2)17-11(13-6)14-10(16)9-8(15)4-3-5-12-9/h3-5,15H,1-2H3,(H,13,14,16) |
InChI 键 |
WIYCGGRSJLUOEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=CC=N2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


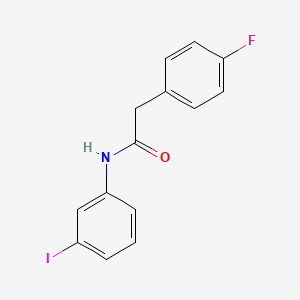

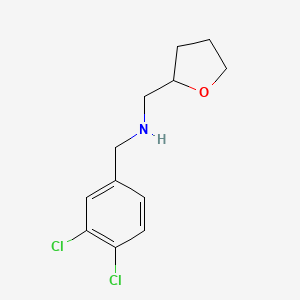
![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)
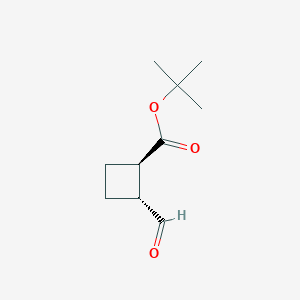
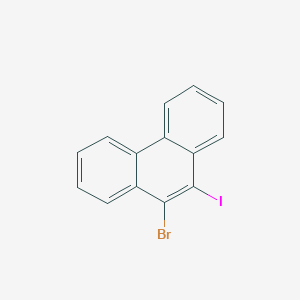
![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)
![n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B14907537.png)
![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)
